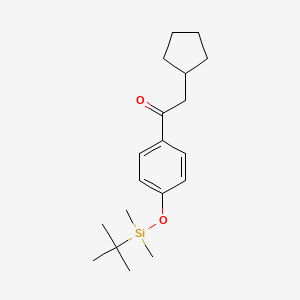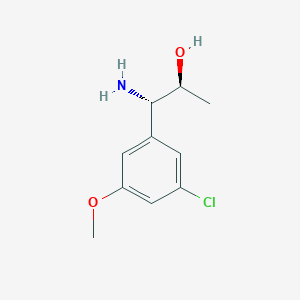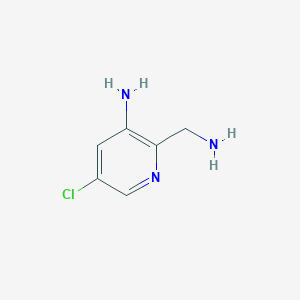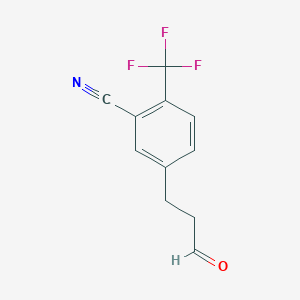
(s)-4-(1-Amino-2-hydroxyethyl)-3-chlorophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-4-(1-AMINO-2-HYDROXYETHYL)-3-CHLOROPHENOLHCL is a chiral compound with significant importance in various scientific fields. This compound is characterized by the presence of an amino group, a hydroxyl group, and a chlorine atom attached to a phenol ring, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(1-AMINO-2-HYDROXYETHYL)-3-CHLOROPHENOLHCL typically involves the following steps:
Starting Material: The synthesis begins with a suitable phenol derivative.
Chlorination: The phenol derivative undergoes chlorination to introduce the chlorine atom at the desired position.
Amino Group Introduction: The amino group is introduced through a nucleophilic substitution reaction.
Hydroxyl Group Introduction: The hydroxyl group is introduced via a reduction reaction, often using reducing agents like sodium borohydride.
Chiral Resolution: The final step involves chiral resolution to obtain the (S)-enantiomer.
Industrial Production Methods
In an industrial setting, the production of (S)-4-(1-AMINO-2-HYDROXYETHYL)-3-CHLOROPHENOLHCL involves large-scale reactions with optimized conditions to ensure high yield and purity. The process includes:
Batch or Continuous Flow Reactors: These reactors are used to control reaction conditions precisely.
Purification: Techniques like crystallization, distillation, and chromatography are employed to purify the compound.
Quality Control: Analytical methods such as HPLC and NMR are used to ensure the quality and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-4-(1-AMINO-2-HYDROXYETHYL)-3-CHLOROPHENOLHCL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are employed.
Major Products Formed
The major products formed from these reactions include:
Oxidation Products: Ketones and aldehydes.
Reduction Products: Amines.
Substitution Products: Various substituted phenols.
Applications De Recherche Scientifique
(S)-4-(1-AMINO-2-HYDROXYETHYL)-3-CHLOROPHENOLHCL has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of (S)-4-(1-AMINO-2-HYDROXYETHYL)-3-CHLOROPHENOLHCL involves its interaction with specific molecular targets. The amino and hydroxyl groups play a crucial role in binding to enzymes and receptors, modulating their activity. The chlorine atom enhances the compound’s lipophilicity, facilitating its passage through cell membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-4-(1-AMINO-2-HYDROXYETHYL)-3-CHLOROPHENOLHCL: The enantiomer of the compound with different biological activity.
4-(1-AMINO-2-HYDROXYETHYL)-3-BROMOPHENOLHCL: A similar compound with a bromine atom instead of chlorine.
4-(1-AMINO-2-HYDROXYETHYL)-3-FLUOROPHENOLHCL: A similar compound with a fluorine atom instead of chlorine.
Uniqueness
(S)-4-(1-AMINO-2-HYDROXYETHYL)-3-CHLOROPHENOLHCL is unique due to its specific stereochemistry and the presence of the chlorine atom, which imparts distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C8H10ClNO2 |
|---|---|
Poids moléculaire |
187.62 g/mol |
Nom IUPAC |
4-[(1S)-1-amino-2-hydroxyethyl]-3-chlorophenol |
InChI |
InChI=1S/C8H10ClNO2/c9-7-3-5(12)1-2-6(7)8(10)4-11/h1-3,8,11-12H,4,10H2/t8-/m1/s1 |
Clé InChI |
YMYNFWFRFCTWEX-MRVPVSSYSA-N |
SMILES isomérique |
C1=CC(=C(C=C1O)Cl)[C@@H](CO)N |
SMILES canonique |
C1=CC(=C(C=C1O)Cl)C(CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-Fluorophenyl)bicyclo[1.1.0]butane-1-carboxylic acid](/img/structure/B13038347.png)
![2-[cis-2-{[(Tert-butoxy)carbonyl]amino}cyclobutyl]aceticacid](/img/structure/B13038354.png)



![1-[3-Fluoro-4-(trifluoromethyl)phenyl]prop-2-EN-1-amine](/img/structure/B13038378.png)








